ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
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Overview
Description
Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an oxadiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The oxadiazole and indole rings are then coupled using a suitable linker, such as an acetamido group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The indole and oxadiazole rings are known to interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses.
Comparison with Similar Compounds
Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with different biological properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Propyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but varying substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 2-{2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H24N4O3
- CAS Number : Not specifically listed in the provided sources.
The compound features an indole moiety linked to a 1,3,4-oxadiazole ring, which is known for various biological activities including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that derivatives of oxadiazoles and indoles often exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Compound Type | Mechanism of Action | Cancer Type | Reference |
---|---|---|---|
Oxadiazole | Induces apoptosis | Breast cancer | |
Indole | Cell cycle arrest | Lung cancer | |
Hybrid | Inhibition of proliferation | Colon cancer |
Anti-inflammatory Properties
In addition to anticancer effects, compounds similar to this compound have demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.
The mechanisms underlying the biological activity of this compound can be attributed to:
- Inhibition of Kinases : Many oxadiazole derivatives inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related oxadiazole compound in vitro against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those observed for standard chemotherapeutics.
Study 2: In Vivo Testing
In vivo studies using murine models showed that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H24N4O4/c1-3-9-22-26-27-23(32-22)20-14-16-10-5-8-13-19(16)28(20)15-21(29)25-18-12-7-6-11-17(18)24(30)31-4-2/h5-8,10-14H,3-4,9,15H2,1-2H3,(H,25,29) |
InChI Key |
PRVHBMJCAQGPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC |
Origin of Product |
United States |
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